2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate

Descripción general

Descripción

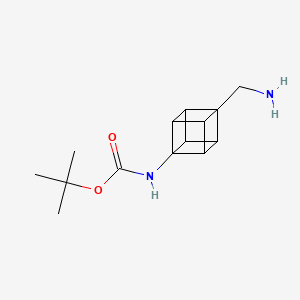

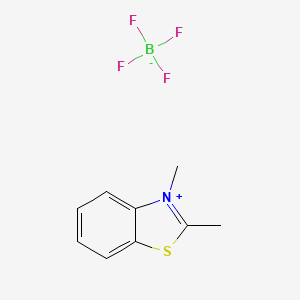

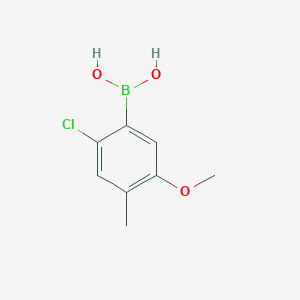

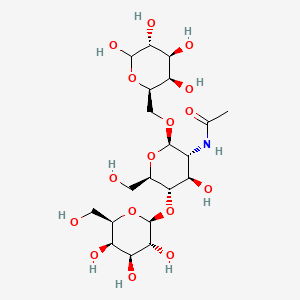

“2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate” is a chemical compound . It is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene fused to a thiazole ring . The molecular formula of the compound is C9H10NS .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the Michael reaction, which can be used to synthesize various enamino ketones and fused heterocycles . In the case of 2,3-dimethylbenzothiazol-3-ium iodide, it was chosen as the Michael donor, as the condensation products often contain the thiacyanine chromophore fragment .Molecular Structure Analysis

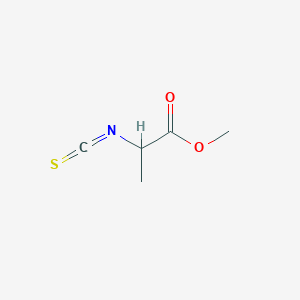

The molecular structure of “this compound” is based on the benzothiazole core, which is a five-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains two methyl groups attached to the benzothiazole ring .Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives are of increasing interest because they provide access to various highly functionalized heterocyclic systems . The reaction of electron-deficient 1H-benzo[f]chromenes with 2,3-dimethylbenzothiazol-3-ium iodide leads to the opening of the pyran ring and formation of [(2E,4Z)-4-(3-methylbenzothiazol-2(3H)-ylidene)but-2-en-1-yl]naphthalen-2-ols .Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It is light-sensitive and air-sensitive, and should be stored under inert gas .Mecanismo De Acción

2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate is reduced by mitochondrial dehydrogenases in living cells, resulting in the formation of a blue-colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells in the sample. This reaction is irreversible, making this compound a reliable indicator of cell viability and proliferation.

Biochemical and Physiological Effects:

This compound is a non-toxic compound that does not affect cell growth or metabolism. It is a reliable and easy-to-use tool for researchers to study the effects of various compounds on cell growth and survival. This compound has been used to evaluate the effects of drugs, environmental toxins, and other compounds on cell viability and proliferation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate is a reliable and easy-to-use tool for researchers to study the effects of various compounds on cell growth and survival. It is a non-toxic compound that does not affect cell growth or metabolism. This compound is also cost-effective and can be easily scaled up for high-throughput screening. However, this compound has some limitations, such as its inability to distinguish between viable and non-viable cells. In addition, this compound assays require the use of organic solvents, which can be hazardous and require proper disposal.

Direcciones Futuras

2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate has been widely used in scientific research for many years, but there is still much to learn about its mechanisms of action and potential applications. Future research could focus on developing new this compound-based assays for the study of cell signaling pathways and the effects of various compounds on cell growth and survival. In addition, new methods for the synthesis and purification of this compound could be developed to improve its reliability and reduce its cost. Finally, new techniques for the detection and quantification of formazan could be developed to improve the accuracy and sensitivity of this compound assays.

Aplicaciones Científicas De Investigación

2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate is widely used in scientific research to assess cell viability and proliferation. It is commonly used in assays that require the measurement of metabolic activity, such as the evaluation of drug efficacy or toxicity. This compound is also used in the study of cell signaling pathways and the effects of various compounds on cell growth and survival.

Propiedades

IUPAC Name |

2,3-dimethyl-1,3-benzothiazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10NS.BF4/c1-7-10(2)8-5-3-4-6-9(8)11-7;2-1(3,4)5/h3-6H,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCJZJRTMXDRTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

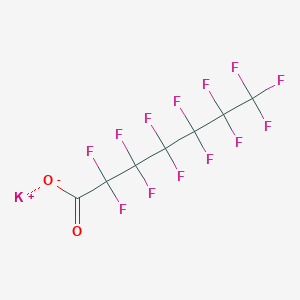

[B-](F)(F)(F)F.CC1=[N+](C2=CC=CC=C2S1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF4NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methyl-11H-benzo[a]carbazole](/img/structure/B3040507.png)